molecular formula C9H8FN3O B2940101 5-Fluoro-1-methyl-1H-indazole-3-carboxamide CAS No. 1638591-44-2

5-Fluoro-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2940101
CAS No.: 1638591-44-2
M. Wt: 193.181
InChI Key: GDGNASXSZYDGJM-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is known for its unique chemical structure, which includes a fluorine atom, a methyl group, and a carboxamide group attached to the indazole ring.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-indazole-3-carboxamide: Lacks the methyl group, which may affect its biological activity.

    1-Methyl-1H-indazole-3-carboxamide: Lacks the fluorine atom, which may influence its chemical reactivity.

    5-Fluoro-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, impacting its solubility and reactivity.

Uniqueness

5-Fluoro-1-methyl-1H-indazole-3-carboxamide is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-fluoro-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNASXSZYDGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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